4-tert-Butyl-1,2-bis(chloromethyl)benzene
Overview
Description
4-tert-Butyl-1,2-bis(chloromethyl)benzene is an organic compound with the molecular formula C12H16Cl2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 2 positions of the benzene ring, and a tert-butyl group is attached to the 4 position. This compound is used as a building block in organic synthesis and has various applications in chemical research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1,2-bis(chloromethyl)benzene can be synthesized through several methods. One common method involves the chloromethylation of 4-tert-butylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1,2-bis(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products Formed
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-tert-butyl-1,2-dimethylbenzene.
Scientific Research Applications
4-tert-Butyl-1,2-bis(chloromethyl)benzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Material Science: Used in the preparation of advanced materials such as dendrimers and cross-linked polymers.
Pharmaceutical Research: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: Employed as a ligand or reactant in catalytic processes, including transition metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1,2-bis(chloromethyl)benzene in chemical reactions involves the activation of the chloromethyl groups, which can undergo nucleophilic substitution or other transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl chloride: Similar structure but with only one chloromethyl group.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of chloromethyl groups.
4,4’-Di-tert-butylbiphenyl: Contains two benzene rings linked by a single bond with tert-butyl groups on each ring.
Uniqueness
4-tert-Butyl-1,2-bis(chloromethyl)benzene is unique due to the presence of two chloromethyl groups, which provide multiple reactive sites for chemical transformations. The tert-butyl group also imparts steric effects that can influence the compound’s reactivity and selectivity in various reactions .
Properties
IUPAC Name |
4-tert-butyl-1,2-bis(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRSEVCJTGMTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30770466 | |
Record name | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30770466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141788-33-2 | |
Record name | 4-tert-Butyl-1,2-bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30770466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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